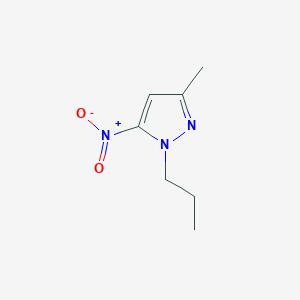

3-methyl-5-nitro-1-propyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-nitro-1-propylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-4-9-7(10(11)12)5-6(2)8-9/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKLZMHDSSOOPOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization:

Development of a Synthetic Route: A primary aim would be to establish an efficient and regiospecific synthesis. This would likely involve the initial formation of a 3-methyl-1-propyl-1H-pyrazole precursor, followed by a controlled nitration reaction. The challenge lies in controlling the regioselectivity of the nitration to yield the desired 5-nitro isomer.

Spectroscopic and Structural Analysis: Thorough characterization of the synthesized compound using modern analytical techniques is essential. This would include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and mass spectrometry to confirm the molecular structure. Ultimate confirmation would be sought through single-crystal X-ray diffraction to provide unambiguous data on its solid-state conformation.

Investigation of Physicochemical Properties:

Electronic Properties: Computational studies, using methods like Density Functional Theory (DFT), would be employed to model the molecule's electron distribution, molecular orbitals (HOMO/LUMO), and electrostatic potential surface. nih.gov This would provide theoretical insight into its reactivity.

Solubility and Stability: Experimental determination of its solubility in various solvents and its stability under different conditions (pH, temperature) would be crucial for any future application development.

Exploration of Chemical Reactivity:

Precursor Synthesis and Mechanistic Considerations

The construction of the target pyrazole ring fundamentally relies on the availability and reactivity of its acyclic precursors. The primary approach involves the condensation of a substituted hydrazine (B178648) with a 1,3-dicarbonyl compound. For the synthesis of this compound, the key precursors are 1-propylhydrazine and a dicarbonyl compound that can provide the methyl and nitro functionalities at the correct positions.

Preparation of 1-Propylhydrazine and Substituted 1,3-Dicarbonyl Compounds for Pyrazole Annulation

1-Propylhydrazine: This precursor can be synthesized through several established routes. A common method involves the alkylation of hydrazine with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. However, this reaction can suffer from over-alkylation, yielding di- and tri-substituted products. A more controlled approach is the reduction of N-nitrosopropylamine or the Gabriel synthesis adapted for hydrazines. Commercially, it is often available as a hydrochloride salt. sigmaaldrich.comnih.gov

Substituted 1,3-Dicarbonyl Compounds: The choice of the 1,3-dicarbonyl compound is critical for achieving the desired substitution pattern on the pyrazole ring. To obtain the 3-methyl and 5-nitro groups, a plausible precursor is a nitrated β-diketone, such as 3-nitro-2,4-pentanedione.

The synthesis of such compounds can be challenging. One approach is the direct nitration of a 1,3-dicarbonyl compound like acetylacetone (B45752) (2,4-pentanedione). Nitration can be achieved using nitrating agents like nitric acid in acetic anhydride, but this reaction can lead to side products, including the formation of furazans. prepchem.comacs.org Another strategy involves the use of metal chelates of the dicarbonyl compound to direct the nitration to the C3 position. acs.org Alternatively, precursors like ethyl nitroacetate (B1208598) can be used as building blocks in Claisen condensation reactions to form more complex nitrated dicarbonyl systems. nbinno.comchemicalbook.comgoogle.comgoogle.com

Challenges in Regioselective Functionalization of Pyrazole Precursors

A significant challenge in the synthesis of asymmetrically substituted pyrazoles is controlling the regioselectivity of the initial condensation reaction. jk-sci.comrsc.org When an unsymmetrical dicarbonyl compound reacts with a substituted hydrazine like 1-propylhydrazine, two regioisomeric products can be formed.

In the case of reacting 1-propylhydrazine with a precursor like 3-nitro-2,4-pentanedione, the initial nucleophilic attack can occur from either nitrogen of the hydrazine onto either carbonyl group of the diketone. The relative reactivity of the carbonyl groups and the nitrogen atoms dictates the major product. Generally, in the Knorr synthesis, the more nucleophilic nitrogen of the substituted hydrazine (the NH2 group) attacks the more electrophilic carbonyl carbon. rsc.org The reaction conditions, such as pH and solvent, can be optimized to favor the formation of the desired isomer. nih.gov Acid catalysis, for instance, can influence the rate of both imine formation and the subsequent cyclization, thereby affecting the isomeric ratio. jk-sci.comnih.gov

Direct Annulation and Cyclocondensation Approaches to the Pyrazole Ring

The formation of the pyrazole ring itself is typically achieved through cyclocondensation reactions, which have been refined over many years to improve yields and selectivity.

Traditional Cyclocondensation Reactions with Hydrazines

The most classic method for pyrazole synthesis is the Knorr reaction, first reported in 1883. jk-sci.comslideshare.net This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, typically under acidic or thermal conditions. slideshare.netslideshare.net

For the synthesis of this compound, this would involve reacting 1-propylhydrazine with a suitable nitrated 1,3-dicarbonyl precursor. The mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. jk-sci.comrsc.org While robust, this method can suffer from a lack of regioselectivity with unsymmetrical substrates, as previously discussed. reddit.com

Table 1: Traditional Knorr Synthesis Conditions

| Reactants | Catalyst | Solvent | Temperature | Outcome |

|---|

This table represents generalized conditions for the Knorr synthesis.

Advanced Catalytic Methods for Pyrazole Ring Formation

To overcome the limitations of traditional methods, various catalytic systems have been developed. These methods often offer higher yields, better regioselectivity, and milder reaction conditions.

Lewis Acid Catalysis: Lewis acids such as Sc(OTf)₃, InCl₃, and others can activate the carbonyl groups of the dicarbonyl compound, facilitating the nucleophilic attack by the hydrazine and promoting the cyclization step.

Transition Metal Catalysis: Catalysts based on copper, palladium, and other transition metals have been employed to facilitate pyrazole synthesis. These can be used in cyclization reactions or in cross-coupling steps to build the pyrazole precursors in situ.

Organocatalysis: Small organic molecules, such as proline or its derivatives, can act as catalysts. For example, ammonium (B1175870) chloride has been used as an effective and "green" catalyst for Knorr-type syntheses. These catalysts often operate via enamine or iminium ion intermediates, providing an alternative reaction pathway. jk-sci.com

Table 2: Examples of Catalysts in Pyrazole Synthesis

| Catalyst Type | Example Catalyst | Advantage |

|---|---|---|

| Lewis Acid | Scandium triflate (Sc(OTf)₃) | Mild conditions, high yields |

| Organocatalyst | Ammonium Chloride | Environmentally benign, inexpensive |

This table provides examples of catalysts used in general pyrazole synthesis.

Multi-Component Reactions (MCRs) in Pyrazole Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, represent a highly efficient strategy for synthesizing complex molecules like substituted pyrazoles. nih.govbeilstein-journals.orgnih.govrsc.org These reactions are atom-economical and can rapidly generate diverse molecular libraries.

A potential MCR approach to a polysubstituted pyrazole could involve the one-pot reaction of an aldehyde, a β-ketoester, and 1-propylhydrazine. rsc.org Another strategy could involve the in-situ generation of a key intermediate, such as an α,β-unsaturated azoalkene, which then undergoes cycloaddition. rsc.org These methods can provide access to highly functionalized pyrazoles that might be difficult to obtain through traditional stepwise synthesis. nih.govrsc.org

An in-depth examination of the synthetic pathways leading to this compound reveals a strategic interplay of nitration and alkylation reactions, each requiring precise control to achieve the desired molecular architecture. The construction of this specific isomer is contingent on the careful selection of methodologies for introducing the nitro group onto the pyrazole core and for affixing the propyl moiety to the designated nitrogen atom.

Advanced Research Applications of 3 Methyl 5 Nitro 1 Propyl 1h Pyrazole in Chemical Sciences

Strategic Role as a Chemical Building Block in Complex Molecule Synthesis

The pyrazole (B372694) nucleus is a well-established pharmacophore and a versatile building block in organic synthesis. The specific arrangement of substituents in 3-methyl-5-nitro-1-propyl-1H-pyrazole —namely the electron-withdrawing nitro group and the alkyl substituents—can be strategically exploited for the construction of more intricate molecular architectures.

Precursor for Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems is a significant endeavor in medicinal and materials chemistry, often leading to compounds with enhanced biological activity or novel material properties. Pyrazole derivatives are frequently employed as starting materials for creating bicyclic and polycyclic systems. For instance, 3(5)-aminopyrazoles are common precursors in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with recognized therapeutic potential. mdpi.com The general strategy involves the condensation of the aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.

While there is no specific literature detailing the use of This compound as a precursor for fused heterocycles, its structure suggests potential pathways. The nitro group at the C5 position is a key functional handle. Reduction of the nitro group to an amino group would yield the corresponding 5-amino-3-methyl-1-propyl-1H-pyrazole. This resulting aminopyrazole could then, in principle, undergo cyclocondensation reactions with various dielectrophiles to form a range of fused pyrazole systems. The reaction conditions for such transformations would need to be carefully optimized to manage the reactivity of the pyrazole ring and the nature of the substituents.

A closely related compound, 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, serves as a key intermediate in the synthesis of Sildenafil. researchgate.net In this synthesis, the pyrazole core is ultimately fused to a pyrimidine (B1678525) ring to form the pyrazolo[4,3-d]pyrimidin-7-one scaffold, highlighting the utility of substituted nitropyrazoles in constructing fused heterocyclic systems of pharmaceutical importance.

Utility in Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions are powerful tools in modern organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single, efficient step. Pyrazole derivatives have been utilized in various MCRs. For example, the Biginelli and Hantzsch-type reactions can incorporate pyrazole-based starting materials to generate complex heterocyclic products.

Currently, there are no documented examples of This compound being used as a reactant in multi-component or cascade reactions in the surveyed scientific literature. However, the presence of the reactive nitro group and the pyrazole core suggests its potential as a building block in such transformations. For instance, the nitro group could potentially participate in reductive cyclization cascades or be used to activate adjacent positions for nucleophilic attack within a multi-component reaction sequence. The development of such reactions would represent a novel application for this specific pyrazole derivative.

Ligand Design in Coordination Chemistry and Catalysis Research

The nitrogen atoms of the pyrazole ring possess lone pairs of electrons that can coordinate to metal ions, making pyrazole derivatives excellent ligands in coordination chemistry. The electronic and steric properties of the pyrazole ligand can be fine-tuned by altering the substituents on the ring, which in turn influences the properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with pyrazole-based ligands is a vast field of study. These complexes have found applications in catalysis, materials science, and as models for biological systems. The coordination of a metal to a pyrazole ligand typically occurs through the pyridine-like nitrogen atom (N2).

Specific research on the synthesis and characterization of metal complexes involving This compound as a ligand is not found in the available literature. However, based on the known coordination chemistry of other substituted pyrazoles, it can be postulated that this compound would be capable of forming stable complexes with a variety of transition metals. The synthesis would likely involve the reaction of the pyrazole with a metal salt in a suitable solvent.

The characterization of such hypothetical complexes would employ a range of spectroscopic and analytical techniques as outlined in the table below.

| Characterization Technique | Information Provided |

| Infrared (IR) Spectroscopy | Changes in the vibrational frequencies of the C=N, C=C, and N-O stretching modes upon coordination to the metal center. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Shifts in the proton and carbon signals of the pyrazole ring upon complexation, providing insights into the coordination environment. |

| UV-Visible Spectroscopy | Information on the electronic transitions within the complex, including d-d transitions for transition metals, which can indicate the geometry of the complex. |

| X-ray Crystallography | Definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. |

| Mass Spectrometry | Determination of the molecular weight and fragmentation pattern of the complex. |

| Elemental Analysis | Confirmation of the empirical formula of the synthesized complex. |

Investigation of Coordination Modes and Stability of Complexes

Pyrazole ligands can exhibit various coordination modes, including monodentate, bidentate (bridging two metal centers), or as part of a larger chelating ligand system. The stability of the resulting metal complexes is influenced by factors such as the nature of the metal ion, the steric and electronic properties of the pyrazole ligand, and the reaction conditions.

As there are no reported metal complexes of This compound , their coordination modes and stability constants have not been experimentally determined. The presence of the bulky propyl group at the N1 position and the methyl group at the C3 position would likely favor monodentate coordination through the N2 atom due to steric hindrance. The electron-withdrawing nitro group at the C5 position would decrease the basicity of the pyrazole ring, which might influence the stability of the resulting metal complexes. The stability of these potential complexes could be investigated using techniques such as potentiometric titration or spectrophotometric methods.

Exploration in Homogeneous and Heterogeneous Catalysis Development

Metal complexes containing pyrazole-based ligands have shown significant promise as catalysts in a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The catalytic activity is highly dependent on the nature of the metal center and the ligand framework.

Given the absence of synthesized metal complexes of This compound , their catalytic applications remain a hypothetical yet intriguing area of research. If such complexes were to be synthesized, they could be screened for catalytic activity in various reactions. For example, complexes of copper or palladium with this ligand could potentially be explored as catalysts in cross-coupling reactions. Furthermore, the complexes could be immobilized on solid supports to create heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling. The development of catalytic systems based on this specific pyrazole ligand would contribute to the expanding field of pyrazole-based catalysis.

Precursor for Novel Materials Research

The strategic incorporation of robust, functional heterocyclic scaffolds is a cornerstone of modern materials science. The compound this compound, with its distinct combination of a stable aromatic core, an energy-rich nitro group, and tunable N-alkylation, presents itself as a versatile precursor for the synthesis of advanced materials. Nitrated pyrazoles are recognized as valuable intermediates for creating high-performance materials, often sought after in the field of energetic materials for their high heat of formation, density, and thermal stability. nih.gov The system's aromaticity confers a degree of stability, while the nitro group introduces specific electronic properties and potential for further chemical modification, making it a building block for materials with tailored characteristics. nih.gov

The adaptability of the pyrazole ring, which is resistant to oxidation and hydrolysis, allows it to be integrated into larger, more complex molecular structures without degradation. nih.gov The presence of the propyl group at the N1 position enhances its solubility in organic solvents, facilitating its use in various synthetic protocols for materials development.

Integration into Polymer Architectures for Functional Materials

The functional group combination on this compound makes it a candidate for incorporation into polymer backbones or as a pendant group to impart specific properties. The nitro group, being a strong electron-withdrawing moiety, can significantly influence the electronic and optical properties of a polymer. This could be leveraged in the design of functional polymers for applications in electronics, such as semiconductors or dielectric materials.

Although direct polymerization of this compound is not a primary application, its derivatives can be designed to be polymerizable. For instance, the propyl group could be functionalized with a terminal vinyl or other reactive group, enabling its participation in polymerization reactions. This would allow for the systematic introduction of the nitro-pyrazole unit into a polymer chain, thereby creating a material that combines the mechanical properties of the polymer with the functional characteristics of the heterocyclic unit.

Research into pyrazole-containing polymers has demonstrated their potential in various applications. The integration of the this compound moiety could lead to polymers with:

Modified Optical Properties: The nitro group's influence on the electronic structure can alter the refractive index and absorption characteristics of the material.

Increased Energy Density: For specialized applications, the energetic nature of the nitro group could be a desirable feature. nih.gov

A hypothetical pathway for its integration could involve the chemical modification of the methyl or propyl group to introduce a polymerizable functional group, such as a hydroxyl, amine, or vinyl group. The resulting monomer could then be copolymerized with other monomers to achieve the desired material properties.

Development of Supramolecular Assemblies and Frameworks

Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful approach to constructing complex, functional architectures. Pyrazole derivatives have been successfully employed as building blocks in supramolecular assemblies due to the directional hydrogen bonding capabilities of the pyrazole nitrogen atoms. rsc.org The structure of this compound provides several features that are attractive for the design of supramolecular structures.

The pyridine-like nitrogen at the 2-position of the pyrazole ring can act as a hydrogen bond acceptor. mdpi.com While the N1 position is blocked by the propyl group, the nitro group at the 5-position offers a site for potential intermolecular interactions, such as dipole-dipole or other electrostatic interactions. These interactions can guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks.

For example, research has shown that pyrazole-based motifs coupled with other molecular units, such as BODIPY dyes, can self-assemble into distinct aggregates through hydrogen bonding. rsc.org The formation of these supramolecular polymers is driven by specific intermolecular interactions, leading to materials with emergent photophysical properties. In a similar vein, this compound could be co-crystallized with hydrogen bond donors to form ordered crystalline materials or metal-organic frameworks (MOFs). The nitro group's electron-withdrawing nature could also be exploited to tune the electronic communication within such assemblies.

| Interaction Site | Type of Interaction | Potential Role in Supramolecular Assembly |

|---|---|---|

| Pyridine-like Nitrogen (N2) | Hydrogen Bond Acceptor | Directional control of assembly with H-bond donors |

| Nitro Group (at C5) | Dipole-Dipole, Electrostatic | Stabilization of packing, modulation of electronic properties |

| Propyl Group (at N1) | van der Waals, Hydrophobic | Influencing solubility and packing density |

| Methyl Group (at C3) | Steric Influence, van der Waals | Fine-tuning of molecular packing and cavity sizes |

Investigational Probe in Fundamental Mechanistic Organic Chemistry

The unique substitution pattern of this compound makes it an interesting substrate for studies in fundamental mechanistic organic chemistry. The interplay between the electron-donating alkyl groups and the strongly electron-withdrawing nitro group on the pyrazole core provides a platform to investigate the subtleties of heterocyclic reactivity.

Studies on Nitro-Heterocycle Reactivity in Challenging Transformations

Nitro-substituted heterocycles are pivotal in a wide range of chemical transformations, and understanding their reactivity is crucial for synthetic planning. The pyrazole ring itself possesses a dual nature; it is an electron-rich π-excessive system due to the contribution of the pyrrole-like nitrogen's lone pair to the aromatic sextet, yet it also contains an electron-withdrawing pyridine-type nitrogen. researchgate.net The addition of a nitro group further complicates this electronic picture, generally deactivating the ring towards electrophilic attack and activating it for nucleophilic substitution.

This compound can serve as a model compound to study:

Nucleophilic Aromatic Substitution (SNAr): The nitro group at the 5-position strongly activates the ring for attack by nucleophiles. Mechanistic studies could involve reacting this compound with a variety of nucleophiles to determine reaction rates, regioselectivity, and the influence of the N-propyl and C-methyl groups on the transition state energetics.

Reduction of the Nitro Group: The selective reduction of the nitro group in the presence of the pyrazole ring is a common and important transformation. This compound allows for the investigation of various reducing agents and conditions, providing insights into chemoselectivity in polyfunctional molecules.

Reactions at the Methyl Group: The methyl group at the 3-position may be sufficiently activated by the nitro group to undergo condensation reactions or other transformations at its alpha-carbon, offering a pathway to further functionalization.

Theoretical studies on related nitropyrazoles have explored isomerization mechanisms and decomposition pathways, providing a computational framework to complement experimental investigations of this compound's reactivity. researchgate.net

Elucidation of Steric and Electronic Effects of Substituents on Reaction Pathways

The substituents on the pyrazole ring in this compound are well-defined, allowing for a systematic study of their steric and electronic influence on reaction outcomes.

Electronic Effects: The powerful electron-withdrawing effect of the nitro group dominates the electronic landscape of the molecule. This effect is somewhat counteracted by the electron-donating nature of the methyl and propyl groups. This electronic push-pull system can be probed to understand its impact on:

The pKa of the pyrazole ring (if a proton were present at N1). mdpi.com

The regioselectivity of electrophilic attack, should conditions be harsh enough to overcome the deactivation by the nitro group. While nitration typically occurs at the 4-position in unsubstituted pyrazoles, the existing substitution pattern would direct any further electrophilic substitution. acrhem.org

The stability of reaction intermediates, such as Meisenheimer complexes in SNAr reactions.

Steric Effects: The propyl group at the N1 position and the methyl group at the C3 position exert steric hindrance that can influence the approach of reagents. This allows for the study of:

Regioselectivity: In reactions where multiple sites are electronically viable, steric hindrance can become the controlling factor, directing reagents to the less hindered position.

Reaction Rates: The steric bulk of the propyl group can slow down reactions at the adjacent N2 and C5 positions by impeding the access of reactants.

| Substituent | Electronic Effect | Steric Effect | Influence on Reactivity |

|---|---|---|---|

| 1-propyl | Electron-donating (inductive) | Moderate steric hindrance | Modulates ring electronics, influences approach to N2 and C5 positions |

| 3-methyl | Electron-donating (inductive and hyperconjugation) | Minor steric hindrance | Slightly increases electron density of the ring, may direct substitution |

| 5-nitro | Strongly electron-withdrawing (resonance and inductive) | Moderate | Activates the ring for nucleophilic attack, deactivates for electrophilic attack |

Future Research Directions and Unexplored Avenues for 3 Methyl 5 Nitro 1 Propyl 1h Pyrazole

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of substituted nitropyrazoles is a well-established field, yet there is always room for improvement in terms of efficiency, safety, and environmental impact. energetic-materials.org.cn For a compound like 3-methyl-5-nitro-1-propyl-1H-pyrazole, future research could focus on developing synthetic routes that offer high yields and regioselectivity.

Current general approaches to similar structures often involve multi-step sequences, which could include the initial formation of the pyrazole (B372694) ring followed by nitration. jmchemsci.com One potential avenue for exploration is the one-pot synthesis of the target molecule. A hypothetical one-pot, three-component reaction could involve the condensation of a propylhydrazine, a β-diketone equivalent for the methylpyrazole core, and a nitrating agent. organic-chemistry.org The development of such a method would be a significant step forward in the efficient production of this and related compounds.

Another area of interest is the use of greener nitrating agents and catalysts to minimize the environmental impact of the synthesis. energetic-materials.org.cn Traditional nitration methods often employ harsh conditions and produce significant waste. nih.gov Research into solid acid catalysts or milder nitrating agents could lead to more sustainable synthetic protocols.

| Potential Synthetic Strategy | Key Reactants | Anticipated Advantages | Research Focus |

| Regioselective Nitration | 3-methyl-1-propyl-1H-pyrazole, Nitrating agent (e.g., HNO₃/H₂SO₄) | Direct introduction of the nitro group. | Optimization of reaction conditions to ensure nitration at the C5 position. |

| Cyclocondensation | Propylhydrazine, A nitro-containing β-dicarbonyl compound | Construction of the ring with the nitro group already in place. | Synthesis of the required nitro-β-dicarbonyl precursor. |

| One-Pot Multi-Component Reaction | Propylhydrazine, A suitable diketone, Nitrating agent | Increased efficiency and reduced waste. | Catalyst development and optimization of reaction parameters for high regioselectivity. organic-chemistry.org |

Exploration of Advanced Catalytic Transformations and C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach to the modification of organic molecules. rsc.org For this compound, the exploration of C-H functionalization presents a significant opportunity to create a diverse range of derivatives with potentially novel properties.

Future research could focus on the transition-metal-catalyzed C-H arylation, alkenylation, or alkylation of the pyrazole ring. rsc.orgacs.org The electronic nature of the nitro group and the steric hindrance of the propyl and methyl groups would likely play a crucial role in determining the regioselectivity of these reactions. It is conceivable that the C4 position of the pyrazole ring would be the most likely site for such functionalization.

Furthermore, the development of catalytic systems that can selectively activate the C-H bonds of the N-propyl group would open up another dimension of chemical space for this molecule. This could lead to the introduction of new functional groups at the propyl chain, further diversifying the molecular architecture.

| Type of Transformation | Potential Reagents/Catalysts | Targeted Position | Potential Outcome |

| C-H Arylation | Aryl halides, Palladium or Copper catalysts acs.org | C4 of the pyrazole ring | Synthesis of 4-aryl-3-methyl-5-nitro-1-propyl-1H-pyrazoles. |

| C-H Alkenylation | Alkenes, Rhodium or Ruthenium catalysts | C4 of the pyrazole ring | Introduction of vinyl groups, useful for further transformations. |

| N-Propyl C-H Activation | Various transition metal catalysts | Methylene or methyl groups of the propyl chain | Functionalization of the alkyl side chain. |

Deeper Computational Insights into Excited State Chemistry and Photoreactivity

Computational chemistry provides an invaluable lens through which to understand the electronic structure and reactivity of molecules. nih.gov For this compound, computational studies could offer profound insights into its excited-state chemistry and photoreactivity, areas that are largely unexplored for this specific compound.

Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) calculations could be employed to predict the electronic absorption spectra, investigate the nature of the excited states, and map out potential photochemical reaction pathways. nih.gov The presence of the nitro group, a well-known chromophore, suggests that this molecule may possess interesting photophysical properties. Understanding these properties is crucial for applications in areas such as photosensitizers or photolabile protecting groups.

Furthermore, computational studies could elucidate the bond dissociation energies and reaction mechanisms, providing a theoretical framework for understanding its thermal stability and decomposition pathways. nih.gov This information is particularly relevant if the compound is to be considered for applications in energetic materials. acs.org

Integration into Emerging Smart Materials and Nanotechnology Architectures

The unique properties of nitropyrazoles make them attractive candidates for integration into advanced materials. rsc.org Future research on this compound could explore its potential as a building block for smart materials and nanotechnology architectures.

One avenue of exploration is its use as a ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. acs.org The pyrazole nitrogen atoms are excellent coordination sites for metal ions, and the nitro group could impart specific functionalities to the resulting material, such as sensing capabilities or catalytic activity. mdpi.com

In the realm of nanotechnology, this compound could be used to functionalize nanoparticles, creating hybrid materials with tailored properties. For instance, its incorporation onto the surface of gold or silica (B1680970) nanoparticles could lead to new sensors or drug delivery systems. The propyl group could also be modified to enhance solubility and biocompatibility.

Investigation of Complex Reaction Networks Involving the Compound

The reactivity of the pyrazole ring, coupled with the influence of the nitro, methyl, and propyl substituents, suggests that this compound could participate in a variety of complex reaction networks. mdpi.com A systematic investigation of its reactivity could uncover novel transformations and lead to the synthesis of new heterocyclic systems.

One area of interest is its participation in cycloaddition reactions. mdpi.com The pyrazole ring itself can act as a diene or a dienophile under certain conditions. The electronic perturbation by the nitro group could modulate this reactivity in interesting ways.

Furthermore, the nitro group itself is a versatile functional group that can be reduced to an amino group, which can then be further functionalized. researchgate.net This opens up a plethora of possibilities for creating a wide array of derivatives with diverse biological or material properties. The investigation of rearrangement reactions, such as those induced by heat or light, could also lead to unexpected and potentially useful molecular scaffolds. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for the regioselective synthesis of 3-methyl-5-nitro-1-propyl-1H-pyrazole?

- Answer : The compound can be synthesized via condensation of substituted propenones with hydrazine derivatives, followed by nitration. Regioselectivity in nitration is influenced by steric and electronic factors. For example, electron-donating groups (e.g., methyl at position 3) can direct nitration to the 5-position. Monitoring reaction progress via TLC and optimizing nitration conditions (e.g., HNO₃/H₂SO₄ at 0–50°C) can enhance yield .

- Methodological Note : A stepwise approach (e.g., alkylation followed by nitration) minimizes side reactions. Flash chromatography (cyclohexane/ethyl acetate gradients) effectively purifies intermediates .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Answer :

| Technique | Key Data | Interpretation |

|---|---|---|

| ¹H NMR | δ 2.16 (s, 3H, CH₃), δ 5.74 (s, 1H, pyrazole-H) | Confirms methyl and pyrazole ring protons . |

| ¹³C NMR | δ 146.7 (Cq, nitro-adjacent carbon) | Validates nitro group placement . |

| IR | 2116 cm⁻¹ (N₃ stretch, if applicable) | Useful for detecting functional groups . |

| MS | m/z 213 [M⁺] | Matches molecular weight calculations . |

Q. What storage conditions are recommended for this compound?

- Answer : Store at –20°C under inert gas (N₂/Ar) to prevent decomposition. Avoid moisture, as nitro groups may hydrolyze. For short-term use, refrigeration (2–8°C) with desiccants is sufficient .

Advanced Research Questions

Q. How do substituent positions influence the electronic structure and reactivity of this compound?

- Answer : The nitro group at position 5 withdraws electron density, making adjacent carbons electrophilic. This enhances reactivity in nucleophilic aromatic substitution (e.g., with amines or thiols). Computational studies (DFT) can map charge distribution to predict reaction sites .

- Case Study : In related pyrazoles, methylation at position 1 increases steric hindrance, reducing byproduct formation in cross-coupling reactions .

Q. What strategies resolve isomeric impurities in this compound synthesis?

- Answer : Isomer ratios depend on substituent electronic effects. For example, bulky groups (e.g., propyl at N1) favor the 5-nitro isomer. Chromatographic separation (HPLC with C18 columns) or recrystallization (ethanol/water) isolates the desired isomer .

Q. How can molecular docking predict the bioactivity of this compound derivatives?

- Answer : Dock the compound into target protein active sites (e.g., COX-2 for anti-inflammatory activity) using software like AutoDock Vina. Prioritize derivatives with high binding affinity (ΔG < –8 kcal/mol) and complementary steric interactions. Validate predictions with in vitro assays (e.g., COX-2 inhibition) .

Q. What challenges arise when scaling up synthesis, and how can reaction parameters be optimized?

- Answer : Scaling increases exothermic risks during nitration. Use controlled addition of HNO₃ and cooling (0°C). Pilot-scale reactors with continuous flow systems improve heat dissipation. Yield drops >10% at >100 g batches require catalyst optimization (e.g., FeCl₃) or solvent switching (DMF → acetonitrile) .

Contradictions & Limitations

- Nitration Regioselectivity : reports condensation methods for pyrazoline derivatives, while uses azide-based synthesis. These divergent approaches highlight context-dependent optimization.

- Bioactivity Data : Limited direct evidence exists for the target compound’s bioactivity. Extrapolate from structurally similar nitro-pyrazoles (e.g., anti-inflammatory activity in ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.